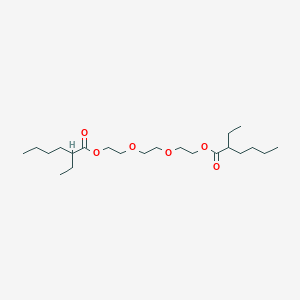

Triethylene glycol bis(2-ethylhexanoate)

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQDZJMEHSJOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026564 | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-28-0 | |

| Record name | Eastman TEG-EH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Kinetics

Esterification Pathways and Process Optimization

The direct esterification of triethylene glycol with 2-ethylhexanoic acid represents a primary route for the synthesis of Triethylene Glycol Bis(2-ethylhexanoate). Process optimization efforts are centered on the development of novel catalysts and reactor configurations to drive the reaction equilibrium towards high product yields by efficiently removing the water byproduct. chemicalbook.comacs.org

Direct Esterification Catalysis and Mechanistic Studies

Catalysis is at the heart of enhancing the efficiency of direct esterification. Studies have explored various catalytic systems, moving from traditional mineral acids to more robust and environmentally benign solid acid catalysts. The goal is to overcome issues related to catalyst recovery and equipment corrosion while achieving high conversion rates. acs.orgresearchgate.net

A significant advancement in the production of Triethylene Glycol Bis(2-ethylhexanoate) (TGDE) involves the use of a sulfated zirconia (SO₄²⁻/ZrO₂) solid superacid catalyst within a reactive distillation (RD) framework. acs.orgresearchgate.net This integrated approach addresses the challenges of catalyst recovery and high energy consumption associated with traditional manufacturing processes. acs.org Sulfated zirconia is recognized as a robust and efficient solid acid catalyst for various reactions, including esterification. nih.gov Its catalytic activity stems from a high concentration of both Brønsted and Lewis acid sites on its surface, which are crucial for the esterification mechanism. nih.govrsc.org

The reactive distillation process combines the chemical reaction and the separation of products in a single unit. As the esterification reaction between triethylene glycol and 2-ethylhexanoic acid proceeds, the water produced is continuously removed from the reaction zone, which shifts the equilibrium towards the formation of the diester, thereby increasing the conversion and yield. researchgate.net Research has demonstrated that using sulfated zirconia (specifically the HND-32 type) in an RD column can lead to a TGDE yield of up to 98.15%. acs.orgresearchgate.net

Titanium(IV) isopropoxide, also known as tetraisopropyl orthotitanate, is a highly effective catalyst for the direct esterification of triethylene glycol with 2-ethylhexanoic acid. chemicalbook.comatamanchemicals.com It functions as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid to facilitate nucleophilic attack by the alcohol. This catalyst is valued for its high reactivity and efficiency in promoting esterification and transesterification reactions. google.comatamanchemicals.com

In a typical batch process, triethylene glycol and an excess of 2-ethylhexanoic acid are heated in the presence of a small quantity of titanium(IV) isopropoxide. chemicalbook.com The reaction is driven to completion by the continuous removal of water under reduced pressure. chemicalbook.com This method allows for high conversion to Triethylene Glycol Bis(2-ethylhexanoate), achieving product purity of at least 97% by weight. chemicalbook.com The catalytic cycle of titanium alkoxides involves the exchange of isopropoxy ligands with the reactant alcohol and carboxylic acid, forming an intermediate that facilitates ester formation and the release of water.

To optimize the production of Triethylene Glycol Bis(2-ethylhexanoate), kinetic studies are essential for understanding the reaction mechanism and rates. For the esterification catalyzed by sulfated zirconia, kinetic experiments conducted between 463.15K and 493.15K have allowed for the development of a pseudo-homogeneous (PH) model. acs.orgresearchgate.netfigshare.com This model is crucial for simulating the reaction process and for the design and optimization of the reactive distillation column.

The kinetic equation derived from the PH model is used in process simulations to analyze the performance of the RD column. researchgate.net These simulations help in determining the optimal design parameters, such as the number of theoretical plates in the stripping and rectifying sections of the column. acs.orgresearchgate.net For instance, analysis indicates that an optimal number of theoretical plates in the stripping section is key to maximizing the yield of TGDE. researchgate.net By using a stoichiometric feed molar ratio in a well-designed RD column, a product concentration of 98.5 wt% TGDE can be achieved in the bottom stream. acs.orgresearchgate.net

Investigation of Process Parameters on Esterification Efficiency

The efficiency of the esterification process is highly dependent on several key operational parameters. Systematic investigation into these parameters is crucial for maximizing yield and minimizing reaction time.

In titanium(IV) isopropoxide-catalyzed reactions, temperature and pressure are critical. The reaction is typically conducted at elevated temperatures, around 220°C, to ensure a high reaction rate. chemicalbook.com Pressure is gradually reduced during the reaction, for example from 600 hPa down to 300 hPa, to effectively remove the water of reaction and drive the equilibrium towards the product. chemicalbook.com The molar ratio of the reactants is also a significant factor, with an excess of 2-ethylhexanoic acid often used to ensure complete conversion of the triethylene glycol. chemicalbook.com

The table below summarizes the effect of key process parameters on the synthesis of Triethylene Glycol Bis(2-ethylhexanoate) via direct esterification with a titanium catalyst.

Table 1: Process Parameters for Titanium-Catalyzed Esterification

| Parameter | Condition | Purpose/Effect | Source |

|---|---|---|---|

| Catalyst | Titanium(IV) isopropoxide | High reactivity Lewis acid | chemicalbook.com |

| Temperature | 220°C | Increases reaction rate | chemicalbook.com |

| Pressure | Reduced from 600 to 300 hPa | Continuous removal of water | chemicalbook.com |

| Reactant Ratio | Excess 2-ethylhexanoic acid | Drives reaction to completion | chemicalbook.com |

| Reaction Time | ~8 hours | To achieve >97% product content | chemicalbook.com |

Transesterification Processes and Catalytic Development

An alternative and efficient route for synthesizing Triethylene Glycol Bis(2-ethylhexanoate) is through the transesterification of methyl-2-ethylhexanoate with triethylene glycol. google.comgoogle.com This pathway avoids the production of water, instead generating methanol (B129727) as a byproduct, which can be more easily removed from the reaction mixture. google.com The process involves two sequential steps: the reaction of one equivalent of methyl-2-ethylhexanoate with triethylene glycol to form the monoester, followed by a reaction with a second equivalent to yield the desired diester. google.comgoogle.com

A variety of catalysts have been investigated for this transesterification reaction. While Brønsted acids like p-toluenesulfonic acid (PTSA) are effective, they can lead to colored byproducts. google.com Research has shown that inorganic base catalysts, particularly alkali metal carbonates, are highly efficient. Potassium carbonate (K₂CO₃) has been identified as a particularly effective catalyst, providing high yields (98.9 wt%) and selectivity under mild conditions (160°C, 3.5 hours). google.comgoogle.com Other effective catalysts include cesium carbonate (Cs₂CO₃) and titanium(IV) isopropoxide (Ti(OiPr)₄), which also demonstrates excellent reactivity under moisture-free conditions. google.comgoogle.com

The table below presents a comparison of different catalysts used in the transesterification synthesis of Triethylene Glycol Bis(2-ethylhexanoate).

Table 2: Catalyst Performance in Transesterification Synthesis

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (wt %) | Source |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | 5 | 138 | 6 | 96.3 | google.com |

| Potassium Carbonate (K₂CO₃) | 2 | 160 | 3.5 | 98.9 | google.comgoogle.com |

The reaction can be conducted at temperatures ranging from 100 to 180°C and at pressures from atmospheric up to 2 MPa. google.com The removal of methanol as it is formed drives the reaction towards the final product, enabling yields of at least 90%, and often exceeding 95%. google.com

Transesterification of Methyl-2-ethylhexanoate with Triethylene Glycol

The core of this synthetic route is the transesterification reaction, where the methyl group of M2EH is exchanged for the triethylene glycol backbone. google.com This method is considered advantageous as it can circumvent the need for multiple synthesis and purification steps often associated with direct esterification routes. google.com

Alkali metal carbonates, including cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and rubidium carbonate (Rb2CO3), serve as effective catalysts for the transesterification of M2EH with TEG. google.comwipo.intgoogle.com These inorganic bases are noted for their role in various organic syntheses. researchgate.net The catalytic activity of these carbonates can be influenced by factors such as their solubility in the reaction medium. whiterose.ac.uk For instance, in other transesterification systems, K2CO3 has been observed to be more soluble and exhibit higher catalytic activity than Na2CO3. whiterose.ac.uk The basicity of these catalysts is a crucial factor, with solid catalysts requiring a specific alkali strength to effectively catalyze transesterification reactions. mdpi.com

Table 1: Alkali Metal Carbonate Catalysts in Transesterification

| Catalyst | Formula | General Observations |

|---|---|---|

| Cesium Carbonate | Cs₂CO₃ | Recognized as a mild and effective inorganic base in organic synthesis. researchgate.net |

| Potassium Carbonate | K₂CO₃ | Often shows higher solubility and catalytic activity compared to Na2CO3 in similar reactions. whiterose.ac.uk |

| Sodium Carbonate | Na₂CO₃ | A suitable catalyst for the transesterification of M2EH with TEG. google.comwipo.intgoogle.com |

| Rubidium Carbonate | Rb₂CO₃ | Listed as a suitable catalyst for this specific transesterification process. google.comwipo.intgoogle.com |

Beyond alkali carbonates, sodium methoxide (B1231860) (CH3ONa) and titanium isopropoxide (Ti(OiPr)4) have been identified as potent alternative catalysts for this synthesis. google.comwipo.intgoogle.com Sodium methoxide is a strong alkaline catalyst commonly used in transesterification for biodiesel production. mdpi.com In comparative studies for other ester syntheses, sodium methoxide has demonstrated superior catalytic ability over sodium isopropoxide, achieving high yields in significantly shorter reaction times. researchgate.net

Titanium isopropoxide has also proven to be a highly effective catalyst. google.com Research shows that with a 2.7 mol % loading of Ti(OiPr)4 at 138°C, a high yield of 98.9 wt % of the desired diester can be achieved after 6 hours. google.com The timing of catalyst addition is crucial, with optimal activity observed when the titanium catalyst is introduced at the reaction temperature. google.com It is also noted that the presence of water can significantly hinder the catalyst's performance, as it reacts with Ti(OiPr)4, reducing the yield. google.com

Table 2: Performance of Alternative Catalysts

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Diester Yield (wt %) | Monoester By-product (wt %) |

|---|---|---|---|---|---|

| Ti(OiPr)₄ | 2.7 | 138 | 6 | 98.9 | Not Specified |

| p-TSA | 5.0 | 138 | 6 | 96.3 | 3.7 |

Data sourced from a study on the synthesis of triethylene glycol bis(2-ethylhexanoate). google.com

The transesterification of M2EH with TEG is a reversible reaction. youtube.commdpi.com To drive the reaction towards the formation of the product, the equilibrium must be shifted. This is effectively achieved by continuously removing one of the products from the reaction system, in accordance with Le Châtelier's principle. google.comyoutube.com In this synthesis, methanol is the sole byproduct and has a low boiling point. google.comgoogle.com By continuously removing the methanol as it forms, the reverse reaction is suppressed, which thermodynamically drives the reaction to completion and maximizes the yield of triethylene glycol bis(2-ethylhexanoate). google.comgoogle.com This principle is a cornerstone of optimizing yield in many industrial transesterification processes. youtube.com

Comparative Analysis of Esterification and Transesterification Yields and Selectivity

The traditional method for producing triethylene glycol bis(2-ethylhexanoate) involves the direct esterification of triethylene glycol with an excess of 2-ethylhexanoic acid. google.com However, this process can be hampered by disadvantages such as the need for multiple synthesis and purification steps, which can lead to relatively lower yields. google.com

The transesterification route using methyl-2-ethylhexanoate offers a compelling alternative. google.comgoogle.com This pathway can achieve high yields and selectivities, often in the range of 95-99%. google.com For instance, the precursor methyl-2-ethylhexanoate can itself be synthesized with a 99.5% yield. google.com Subsequent transesterification, when properly catalyzed and with efficient methanol removal, can proceed to near completion. google.com For example, using titanium isopropoxide as a catalyst can result in a product yield of 98.9 wt %. google.com In contrast, a direct esterification catalyzed by p-toluenesulfonic acid (p-TSA) yielded 96.3 wt % of the desired product but also produced 3.7 wt % of the monoester intermediate, indicating lower selectivity. google.com The transesterification approach, therefore, presents a pathway to potentially higher yields and improved product purity by minimizing side reactions and simplifying purification.

By-product Mitigation and Product Purity Enhancement

A key challenge in the synthesis of triethylene glycol bis(2-ethylhexanoate) is ensuring high purity of the final product. The formation of intermediates and other by-products can compromise the quality and performance of the plasticizer.

Formation and Control of Monoester Intermediates

The synthesis of the target diester inherently proceeds through a monoester intermediate, specifically triethylene glycol mono-2-ethylhexanoate. google.comgoogle.com The reaction occurs in two sequential steps:

Methyl-2-ethylhexanoate + Triethylene Glycol ⇌ Triethylene Glycol mono-2-ethylhexanoate + Methanol

Triethylene Glycol mono-2-ethylhexanoate + Methyl-2-ethylhexanoate ⇌ Triethylene Glycol bis(2-ethylhexanoate) + Methanol google.com

The presence of the monoester in the final product is undesirable and represents an impurity. google.com Controlling its formation is crucial for enhancing product purity. The molar ratio of the reactants is a key parameter in this control. Utilizing a molar ratio of M2EH to TEG from 1:1 up to 3:1 can be employed to drive the reaction towards the formation of the diester and achieve yields of at least 90%. google.com Furthermore, the choice of catalyst and reaction conditions plays a significant role. As seen with the p-TSA catalyzed reaction, 3.7 wt % of the monoester remained, whereas the titanium-catalyzed reaction achieved a higher conversion to the diester. google.com Ensuring the reaction goes to completion by allowing sufficient reaction time (e.g., 2 to 8 hours) and maintaining optimal temperature (e.g., 100°C to 180°C) are critical strategies to minimize the residual monoester. google.com

Post-synthesis Purification Techniques (e.g., Activated Carbon Adsorption)

Following the synthesis of Triethylene glycol bis(2-ethylhexanoate), the crude product contains various impurities that must be removed to achieve the desired purity and quality. These impurities typically include unreacted starting materials, such as excess 2-ethylhexanoic acid, residual catalyst, and other reaction byproducts. chemicalbook.com A multi-step purification process is often employed, commonly involving distillation followed by treatment with activated carbon. chemicalbook.com

Distillation

The initial purification step typically involves the distillative removal of excess 2-ethylhexanoic acid. chemicalbook.com This is generally carried out under vacuum to lower the boiling point and prevent thermal degradation of the ester product. For instance, excess 2-ethylhexanoic acid can be effectively removed by distillation at 180°C and a pressure of 2 hPa. chemicalbook.com This process can reduce the residual acid content in the crude ester to values as low as 0.18 mg KOH/g. chemicalbook.com

Activated Carbon Adsorption

After the bulk of volatile impurities is removed by distillation, activated carbon treatment is a crucial step for eliminating non-volatile impurities, particularly residual catalyst and color bodies. chemicalbook.com Organometallic catalysts, such as titanium compounds, are common in the esterification process and must be reduced to acceptable levels in the final product.

Activated carbon's high porosity and large surface area make it an effective adsorbent for a wide range of organic and inorganic substances. accessengineeringlibrary.comkimray.com The mechanism of adsorption involves the accumulation of impurity molecules at the interface between the liquid product and the solid activated carbon. accessengineeringlibrary.com In the purification of Triethylene glycol bis(2-ethylhexanoate), activated carbon is primarily used to adsorb residual titanium catalyst. chemicalbook.com

Research findings have demonstrated the efficacy of this technique. In one process, after distillation, the crude ester was found to contain 18 ppm of titanium. chemicalbook.com Subsequent treatment with activated carbon effectively reduced these catalyst residues. The process typically involves adding a specific amount of activated carbon to the crude ester and agitating the mixture at an elevated temperature to facilitate adsorption. chemicalbook.com For example, adding 0.36% by weight of activated carbon, based on the total mass of the crude ester, followed by aftertreatment at 90°C with stirring, has been shown to be effective. chemicalbook.com This treatment can successfully lower titanium residues to below 18 ppm.

The efficiency of activated carbon adsorption can be influenced by several factors, including the type of activated carbon used, the concentration of impurities, the treatment temperature, and the presence of other molecules that might compete for adsorption sites. mdpi.comresearchgate.net

Below is a data table summarizing the purification steps and outcomes based on reported findings.

| Purification Step | Parameter | Condition | Initial Value | Final Value |

| Distillation | Excess 2-ethylhexanoic acid | 180°C, 2 hPa | - | 0.18 mg KOH/g |

| Hazen Color Number | - | - | 239 | |

| Activated Carbon Adsorption | Titanium Catalyst Residue | 0.36 wt% activated carbon, 90°C | 18 ppm | <18 ppm |

Table 1: Purification data for Triethylene glycol bis(2-ethylhexanoate). chemicalbook.com

Investigations into Polymer and Material System Interactions

Research in Polyvinyl Butyral (PVB) Films

Triethylene glycol bis(2-ethylhexanoate) is a widely utilized plasticizer in the production of Polyvinyl Butyral (PVB) films, which are essential components in applications such as laminated safety glass for automotive and architectural purposes. haihangchem.comhaihangindustry.com Its primary function is to enhance the flexibility and durability of the PVB film. guidechem.com The interaction of this plasticizer with the PVB polymer matrix has been a subject of scientific investigation to understand its effect on the material's properties at a molecular level.

Research utilizing solid-state Nuclear Magnetic Resonance (NMR) has revealed that the plasticization of PVB with triethylene glycol bis(2-ethylhexanoate) leads to a heterogeneous system characterized by two distinct domains with different molecular dynamics: a rigid domain and a soft, plasticizer-rich domain. researchgate.net The soft domains, where the plasticizer is more concentrated, exhibit a lower activation energy (Ea = 20.2 kJ/mol) compared to the rigid domains (Ea = 24.3 kJ/mol), which contributes to the enhanced flexibility of the polymer. researchgate.net This phase separation into rigid and soft domains is a key aspect of how the plasticizer modifies the bulk properties of the PVB film. researchgate.net

| Domain | Activation Energy (Ea) |

| Soft Domain | 20.2 kJ/mol |

| Rigid Domain | 24.3 kJ/mol |

To gain a more detailed understanding of the molecular dynamics, site-specific techniques like high-field NMR have been employed. researchgate.net Quadrupole-echo 2H-NMR spectroscopy, specifically targeting deuterated hydroxyl groups of the vinyl alcohol (VA) units within the PVB structure, has been used to investigate the dynamic heterogeneity. researchgate.net This method allows for a precise examination of how the plasticizer affects the mobility of these specific functional groups. The critical role of the residual vinyl alcohol units (approximately 22%) in the soft domain has been highlighted, where they tend to form local aggregates through hydrogen bonding. researchgate.net

Further insights have been obtained through 1H-13C Wideline Separation (WISE) NMR experiments. researchgate.net These studies have shown that while there is a significant difference in the glass transition temperature (approximately 53°C) between plasticized and unplasticized PVB, the mobility of the vinyl butyral (VB) unit itself does not show a substantial difference. researchgate.net This finding, supported by Torchia's T1 relaxation measurements, suggests that the plasticizer's effect is not uniform across all parts of the polymer. researchgate.net The existence of a mobility gradient within the vinyl butyral unit has also been demonstrated through these advanced NMR techniques. researchgate.net

A significant discovery from these detailed NMR studies is the observation of a mobility difference for vinyl butyral units with different stereochemical conformations (meso or racemic). researchgate.net This is the first time such an effect has been reported and it indicates that the stereochemistry of the polymer plays a crucial role in the segmental motion of the polymer chains. researchgate.net This finding opens up new possibilities for controlling the macroscopic properties of PVB by modulating the ratio of meso to racemic vinyl butyral units during polymerization. researchgate.net

The compatibility of triethylene glycol bis(2-ethylhexanoate) with PVB resin is a critical factor. eastman.comgoogle.com However, its effectiveness can be dependent on the polyvinyl alcohol (PVOH) content of the PVB resin. google.comgoogle.com For PVB types with a PVOH content below 19.5% by weight, this plasticizer is readily compatible. google.comgoogle.com For PVB with higher PVOH content, additives like non-ionic surfactants may be used to improve solubility and compatibility. google.comgoogle.com

The adhesion of the PVB interlayer to glass is a crucial aspect of laminated safety glass performance. While the plasticizer's main role is to enhance flexibility, it must not negatively impact adhesion. udl.cat The presence of triethylene glycol bis(2-ethylhexanoate) helps to balance the mechanical strength and elasticity of the PVB film without significantly compromising its adhesive properties. mdpi.com

Influence on Polymer Chain Dynamics and Intermolecular Interactions

Applications in Industrial Coatings

Beyond its primary role in PVB films, Triethylene glycol bis(2-ethylhexanoate) is incorporated into various industrial coating formulations to enhance their physical properties and application performance.

Triethylene glycol bis(2-ethylhexanoate) functions as a viscosity modifier, adjusting the flow properties of liquids and pastes. lookchem.com Its low viscosity makes it particularly suitable for use in plastisols, where it improves processing characteristics. theoremchem.comeastman.com In general industrial coatings and paints, it enhances flexibility and durability.

A case study on industrial coatings demonstrated that formulations containing Triethylene glycol bis(2-ethylhexanoate) exhibited significantly enhanced flow properties. This allows for better control during the application process and can improve the performance of the final product. lookchem.com

Table 1: Effect of TEG-2EH on Coating Properties

This interactive table is based on data from a research project on industrial coatings.

| Coating Type | Viscosity (cP) | Gloss Level |

|---|---|---|

| Control | 150 | 80% |

| With TEG-2EH | 100 | 90% |

Source:

Integration within Geopolymer Matrices

Recent environmental research has focused on recycling and reusing waste materials. Automotive glass, which contains Triethylene glycol bis(2-ethylhexanoate) in its PVB interlayer, is one such material being investigated for new applications.

Studies have been conducted to create geopolymer composites using automotive glass waste (AGW) as an alternative aggregate in a metakaolin-based matrix. mdpi.com Gas chromatography/mass spectrometry (GC/MS) analysis of the AGW confirmed the presence of Triethylene glycol bis(2-ethylhexanoate), which originates from the laminated safety film. mdpi.comresearchgate.net

The concentration of the compound was found to vary depending on the particle size of the crushed glass waste. One study quantitatively determined the concentrations in two different AGW samples, as detailed in the table below. mdpi.com

Table 2: Quantitative Analysis of Triethylene glycol bis(2-ethylhexanoate) in Automotive Glass Waste (AGW) Fractions

This interactive table presents the concentration of the compound in nanograms per kilogram (ng·kg⁻¹) for different particle sizes of two types of automotive glass waste.

| Fraction (mm) | AGW1 (ng·kg⁻¹) | AGW2 (ng·kg⁻¹) |

|---|---|---|

| <0.1 | 11.2 | 24.6 |

| 0.1-0.2 | 11.8 | 13.1 |

| 0.2-0.4 | 11.1 | 11.1 |

| 0.4-0.63 | 8.5 | 9.9 |

| 0.63-1 | 12.3 | 11.5 |

| 1-2 | 12.5 | 10.1 |

| 2-5 | 13.3 | 9.8 |

Source: mdpi.com

When this AGW was incorporated into a geopolymer matrix, subsequent GC/MS analysis revealed that the addition of AGW to the geopolymer lowered the release of Triethylene glycol bis(2-ethylhexanoate). mdpi.com The concentrations in the resulting geopolymer composites were significantly reduced. mdpi.com

Table 3: Quantitative Analysis of Triethylene glycol bis(2-ethylhexanoate) in Geopolymer Composites (AGW-G)

This interactive table presents the concentration of the compound in nanograms per kilogram (ng·kg⁻¹) for geopolymer composites made with different particle sizes of two types of automotive glass waste.

| Fraction (mm) | AGW1-G (ng·kg⁻¹) | AGW2-G (ng·kg⁻¹) |

|---|---|---|

| <0.1 | 6.4 | 5.4 |

| 0.1-0.2 | 4.9 | 4.1 |

| 0.2-0.4 | 4.8 | 3.5 |

| 0.4-0.63 | 3.2 | 3.2 |

| 0.63-1 | 4.5 | 2.1 |

| 1-2 | 4.2 | 0.0 |

| 2-5 | 4.6 | 0.0 |

Source: mdpi.com

This decline in concentration suggests two possibilities: the organic substance may be incorporated into the structure of the geopolymer, or it may undergo degradation within the highly alkaline environment of the geopolymer matrix. mdpi.com These findings are promising for the utilization of AGW as an alternative aggregate, as it reduces the leaching of the plasticizer into the environment. mdpi.comresearchgate.net

Mechanisms of Organic Substance Incorporation into Geopolymer Structure

The integration of organic compounds, specifically Triethylene glycol bis(2-ethylhexanoate), into the structure of geopolymers is a subject of ongoing research, particularly in the context of utilizing waste materials in construction. Studies involving metakaolin-based geopolymers and automotive glass waste (AGW) as an aggregate have shed light on potential incorporation mechanisms. mdpi.comresearchgate.net This specific compound is a significant component of the polyvinyl butyral (PVB) film used in laminated safety glass and is therefore present in AGW. mdpi.com

Two primary mechanisms have been proposed for the reduced concentration of Triethylene glycol bis(2-ethylhexanoate) when AGW is included in a geopolymer matrix:

Formation of Hybrid Bonds : One hypothesis is the direct incorporation of the organic substance into the geopolymer's aluminosilicate (B74896) network. Geopolymers are known for their ability to form hybrid bonds with organic materials, creating what are known as hybrid organic-geopolymer materials. mdpi.comresearchgate.net In this process, the Triethylene glycol bis(2-ethylhexanoate) may chemically bond within the geopolymer structure, effectively immobilizing it.

Alkaline Degradation : An alternative mechanism is the degradation of the compound within the highly alkaline environment of the geopolymer matrix during the curing process. mdpi.comresearchgate.net However, studies have not yet identified specific byproducts of this potential degradation, making this a secondary but plausible theory. mdpi.com

These investigations are crucial for understanding the stability and environmental impact of using waste products like AGW in novel geopolymer composites.

Evaluation of Release Reduction from Geopolymer Composites

Research has demonstrated that incorporating automotive glass waste (AGW) into a geopolymer matrix can effectively reduce the release of Triethylene glycol bis(2-ethylhexanoate). mdpi.com This is significant because, while the compound is not classified as toxic or environmentally hazardous, monitoring its release from materials is a precautionary measure. mdpi.comresearchgate.net

In a study using a metakaolin-based geopolymer, the addition of two different types of AGW (AGW1 and AGW2, with AGW2 containing a heating element) as an aggregate was analyzed. mdpi.com Gas chromatography/mass spectrometry (GC/MS) analysis confirmed that the geopolymer composites with AGW released lower amounts of Triethylene glycol bis(2-ethylhexanoate) compared to the raw AGW material. mdpi.comresearchgate.net

The reduction in release was found to be influenced by the particle size of the AGW used in the composite. For instance, the most significant reduction for both types of geopolymer composites was observed when using AGW particles of the 0.4–0.63 mm fraction. mdpi.com The results suggest that the geopolymer matrix successfully encapsulates the organic plasticizer, preventing its leaching into the environment. mdpi.com This finding supports the potential use of AGW as an alternative aggregate in construction materials, contributing to a circular economy by recycling waste and saving primary raw materials. mdpi.com

| Material | Particle Size Fraction (mm) | Finding |

|---|---|---|

| AGW-G Composite (AGW1) | 0.4-0.63 | Demonstrated reduced release compared to raw AGW. |

| AGW-G Composite (AGW2) | 0.4-0.63 | Showed the most significant release reduction. |

| AGW2 (Raw Material) | Various | Release was partially dependent on the fraction size. |

| AGW2-G Composite | Various | Release was partially dependent on the fraction size. |

Role as a Solvent in Extraction and Separation Processes

Triethylene glycol bis(2-ethylhexanoate) has demonstrated utility as a key component in various chemical separation and purification technologies. Its specific molecular structure allows it to act as a selective agent in complex mixtures, facilitating the isolation of targeted ions and biomolecules.

Bulk Liquid Membrane (BLM) Carrier Facilitation for Metal Cation Extraction

Triethylene glycol bis(2-ethylhexanoate) functions effectively as an ionophore, or carrier, in bulk liquid membrane (BLM) systems designed for the extraction of metal cations. alfa-chemistry.com In this process, the compound is dissolved in an organic, water-immiscible solvent (such as 1,2-dichloroethane (B1671644), chloroform, or carbon tetrachloride) which forms a "membrane" phase separating two aqueous phases: a source phase containing the metal ions and a receiving phase. alfa-chemistry.comresearchgate.net

The mechanism involves the Triethylene glycol bis(2-ethylhexanoate) molecule forming a pseudocyclic cavity that selectively encapsulates a metal cation from the source phase. alfa-chemistry.comresearchgate.net This newly formed complex is soluble in the organic membrane and diffuses across it. On the other side of the membrane, the metal ion is released into the receiving aqueous phase, a process known as stripping. msrjournal.com This carrier-facilitated transport enhances both the rate and selectivity of metal ion separation. alfa-chemistry.commsrjournal.com Studies have found that an optimal ionophore concentration of 1x10⁻³ M leads to high extraction efficiency, and the solvent 1,2-dichloroethane is particularly effective for the simultaneous separation of metals. alfa-chemistry.com

Selectivity Studies for Alkali Metal Ions (Na+, K+, Li+)

The effectiveness of Triethylene glycol bis(2-ethylhexanoate) as a carrier in liquid membrane systems is highly dependent on its selectivity towards specific alkali metal ions. Research has shown that this selectivity can be finely tuned by the choice of counter-anion present in the aqueous phase. alfa-chemistry.comresearchgate.net

The extraction efficiency of Triethylene glycol bis(2-ethylhexanoate) for Lithium (Li+), Sodium (Na+), and Potassium (K+) has been studied using picrate, dinitrophenolate, and orthonitrophenolate salts. alfa-chemistry.comresearchgate.net The general transport trend observed through oligomers like this compound is Na+ > K+ > Li+. researchgate.net However, the pseudocyclic cavity of the ionophore exhibits distinct preferences based on the accompanying anion. alfa-chemistry.com

When picrate is the counter-anion, the ionophore shows a preference for binding Na+ . alfa-chemistry.com

When dinitrophenolate or orthonitrophenolate are the counter-anions, the ionophore selectively binds K+ . alfa-chemistry.com

This demonstrates that the selectivity of the extraction process is not solely dependent on the carrier's structure but is a result of a synergistic relationship between the cation, the carrier, and the counter-anion. researchgate.net

| Counter-Anion | Preferred Alkali Metal Ion |

|---|---|

| Picrate | Na+ |

| Dinitrophenolate | K+ |

| Orthonitrophenolate | K+ |

Effectiveness in Extraction and Purification of Biomolecules

Beyond its application in metal ion separation, Triethylene glycol bis(2-ethylhexanoate) has also been utilized as a solvent in the extraction and purification of various biomolecules. alfa-chemistry.com Its properties make it suitable for processes involving sensitive biological materials such as proteins and enzymes. alfa-chemistry.com The use of this compound as a solvent facilitates the separation of these biomolecules from complex mixtures, which is a critical step in many areas of biotechnology and scientific research. alfa-chemistry.com

Advanced Analytical and Computational Methodologies for Characterization

Spectroscopic and Chromatographic Characterization Techniques

A suite of sophisticated analytical techniques is utilized to ensure the identity, purity, and structural integrity of triethylene glycol bis(2-ethylhexanoate).

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative identification and quantitative measurement of triethylene glycol bis(2-ethylhexanoate). In a typical analysis, the compound is separated from other components in a mixture based on its volatility and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. researchgate.net

For quantitative analysis, GC-MS is used to determine the concentration of triethylene glycol bis(2-ethylhexanoate). This is crucial for assessing the purity of the substance, with methods available to detect it at levels greater than 90%. Common impurities that can be identified and quantified include unreacted starting materials such as 2-ethylhexanoic acid and triethylene glycol. These are detectable by shifts in their retention times or as distinct peaks in the chromatogram. Validated GC-MS and GC-MS/MS methods have been developed for the quantification of triethylene glycol in various biological matrices like plasma, serum, and urine, with an analytical range of 2-20 µg/mL. nih.gov These methods often involve a derivatization step to enhance the volatility and thermal stability of the analyte. nih.govnih.gov

The power of GC-MS also extends to the analysis of reaction mixtures during the synthesis of triethylene glycol bis(2-ethylhexanoate), allowing for the monitoring of product formation and the determination of yield and selectivity. google.com For instance, in the transesterification reaction between methyl-2-ethylhexanoate and triethylene glycol, GC analysis is used to determine the weight percent of the resulting analytes. google.com

Table 1: GC-MS Parameters for Glycol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analytical Range | 2-20 µg/mL | nih.gov |

| Sample Types | Serum, Plasma, Urine | nih.gov |

| Derivatization Agent | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with 1% trimethylchlorosilane | nih.gov |

| Limit of Quantification (Glycols) | 0.05 g/L | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HSQC, COSY) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of triethylene glycol bis(2-ethylhexanoate). One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. spectrabase.com

For a more in-depth structural analysis, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques like Correlation Spectroscopy (COSY) are used to identify spin-spin couplings between neighboring protons, helping to establish the connectivity of the carbon backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of directly bonded proton and carbon atoms, providing a powerful method for assigning the signals in both ¹H and ¹³C spectra. These advanced NMR techniques were instrumental in confirming the structure of triethylene glycol bis(2-ethylhexanoate) when it was identified as a contact allergen. researchgate.net In polymer systems, solid-state NMR can be used to study the dynamics of the plasticizer within the polymer matrix, differentiating between rigid and soft domains by measuring spin-lattice relaxation times.

Fourier Transform Infrared (FTIR) Spectrometry for Molecular Bonding Analysis

Fourier Transform Infrared (FTIR) spectrometry is a rapid and non-destructive technique used to identify the functional groups present in triethylene glycol bis(2-ethylhexanoate) and to analyze its interactions within a polymer matrix. researchgate.net The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. Key vibrational bands include the ester carbonyl (C=O) stretching vibration, which typically appears around 1730 cm⁻¹, and the ether (C-O-C) stretching vibrations, observed near 1100 cm⁻¹. nist.gov The presence and position of these bands are critical for verifying the structural integrity of the molecule.

When used as a plasticizer in polymers like polyvinyl chloride (PVC), FTIR can detect the interactions between the plasticizer and the polymer chains. researchgate.net Shifts in the characteristic vibrational frequencies of the plasticizer or the polymer can provide insights into the compatibility and miscibility of the two components. researchgate.net While FTIR is effective for identifying plasticizers at commercial levels, more sensitive techniques may be required for detecting trace amounts. spectroscopyonline.com Advanced FTIR methods, combined with chemometric techniques like partial least squares (PLS), can be used for the quantitative analysis of plasticizers in plastic products. hpst.cznih.gov

Table 2: Characteristic FTIR Absorption Bands for Triethylene Glycol Bis(2-Ethylhexanoate)

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ester Carbonyl (C=O) Stretch | ~1730 |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the isolation, purification, and purity assessment of triethylene glycol bis(2-ethylhexanoate). researchgate.netoup.com In HPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

HPLC is particularly useful for assessing the purity of triethylene glycol bis(2-ethylhexanoate), often in conjunction with a photodiode array (PDA) detector. oup.com This allows for the simultaneous determination of multiple analytes. The method can be validated to demonstrate good linearity, with high correlation coefficients (R ≥ 0.9833). oup.com The limits of detection and quantification for various polymer additives, including plasticizers, have been reported to be in the range of 0.03–0.30 µg/mL and 0.10–1.00 µg/mL, respectively. oup.com

In a specific application, semi-preparative HPLC was used to isolate triethylene glycol bis(2-ethylhexanoate) from a spectacle frame extract for subsequent identification. researchgate.net Reversed-phase HPLC methods have also been developed for the identification and quantification of various plasticizers commonly used in pharmaceutical dosage forms. studylib.netcapes.gov.br

Morphological and Elemental Analysis of Composites

When triethylene glycol bis(2-ethylhexanoate) is incorporated into composite materials, its effect on the material's structure and morphology can be investigated using microscopic techniques.

Scanning Electron Microscopy (SEM) for Material Structure

To obtain high-quality images of non-conductive polymer composites, various techniques can be employed. These include operating the SEM in a low-vacuum mode to reduce charging effects or coating the sample with a thin conductive layer of a material like carbon or gold. researchgate.net The choice of detector, such as a secondary electron (SE) detector for topographical information or a backscattered electron (BSE) detector for compositional contrast, can be optimized to highlight specific features of interest. researchgate.netwhiterose.ac.uk By examining the microstructure, SEM can provide valuable insights into how the addition of triethylene glycol bis(2-ethylhexanoate) influences the physical properties of the composite material. diva-portal.org

X-ray Fluorescence (XRF) and X-ray Diffraction (XRD) for Composition and Structure

X-ray Fluorescence (XRF) and X-ray Diffraction (XRD) are powerful non-destructive analytical techniques used to determine the elemental composition and structural properties of materials. While direct XRF and XRD data on pure Triethylene glycol bis(2-ethylhexanoate) is not extensively detailed in public literature, these methods have been applied to characterize materials in which it is a key component. researchgate.netresearchgate.net

X-ray Fluorescence is an analytical method that utilizes X-rays to ascertain the chemical composition of a material. qa-group.com The process involves exciting atoms within a sample using high-energy X-rays, which causes them to emit characteristic fluorescent rays. Each element produces a unique "fingerprint" of fluorescent rays, allowing for precise and rapid identification and quantification. qa-group.com In the context of materials containing Triethylene glycol bis(2-ethylhexanoate), such as polymer composites, XRF can be employed to verify the presence and concentration of elements other than the carbon, hydrogen, and oxygen that constitute the plasticizer itself. This is crucial for quality control and ensuring the material meets compositional specifications. qa-group.com

Computational Chemistry Approaches for Molecular Descriptors

Computational chemistry provides valuable insights into the physicochemical properties of molecules through the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and are instrumental in predicting its behavior in different chemical and biological environments. For Triethylene glycol bis(2-ethylhexanoate), several key descriptors have been calculated.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surface areas of polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. wikipedia.org It is a crucial parameter for predicting the transport properties of molecules, such as their ability to permeate biological membranes. nih.govpeter-ertl.com The calculation is based on fragment contributions, which allows for rapid computation without the need for 3D molecular geometry optimization. peter-ertl.com

For Triethylene glycol bis(2-ethylhexanoate), the calculated TPSA is 71.1 Ų . guidechem.com This value suggests moderate polarity. TPSA is a significant predictor of bioavailability; for instance, molecules with a TPSA below 90 Ų are generally considered more likely to penetrate the blood-brain barrier. wikipedia.org

LogP Determination for Lipophilicity Prediction

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a fundamental descriptor of a molecule's lipophilicity, or "fat-loving" nature. A positive LogP value indicates a preference for the lipidic, non-polar phase. The computationally derived value, XLogP3-AA, is often used as an estimate of this property.

The calculated XLogP3-AA value for Triethylene glycol bis(2-ethylhexanoate) is 5.4 . guidechem.comalfa-chemistry.com This high positive value signifies strong lipophilicity, indicating that the compound is substantially more soluble in fats, oils, and non-polar solvents than in water.

Analysis of Hydrogen Bond Acceptor/Donor Capabilities

A molecule's capacity to form hydrogen bonds is critical to its interactions with other molecules. This is quantified by counting the number of hydrogen bond donors (typically -OH or -NH groups) and hydrogen bond acceptors (typically oxygen or nitrogen atoms).

Triethylene glycol bis(2-ethylhexanoate) possesses 0 hydrogen bond donors and 6 hydrogen bond acceptors . guidechem.comalfa-chemistry.com The six acceptor sites are the electronegative oxygen atoms found within the two ester functionalities and the ether linkages of the triethylene glycol backbone. The absence of hydrogen bond donors means the molecule cannot initiate a hydrogen bond by providing a proton, a key characteristic influencing its solvency and interaction profile.

Rotatable Bond Count Analysis for Conformational Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bound to a non-hydrogen atom. A higher count indicates that the molecule can adopt a wider range of spatial conformations.

Triethylene glycol bis(2-ethylhexanoate) has a rotatable bond count of 21 . guidechem.comalfa-chemistry.com This high number reflects the molecule's long, acyclic structure, affording it significant flexibility. This conformational freedom is essential to its function as a plasticizer, as it allows the molecule to position itself effectively between polymer chains to increase flexibility and reduce brittleness.

Table 1: Calculated Molecular Descriptors for Triethylene glycol bis(2-ethylhexanoate)

| Molecular Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 71.1 Ų guidechem.com | Predicts membrane permeability and polarity. |

| Lipophilicity (XLogP3-AA) | 5.4 guidechem.comalfa-chemistry.com | Indicates high solubility in non-polar environments. |

| Hydrogen Bond Acceptor Count | 6 guidechem.comalfa-chemistry.com | Ability to accept hydrogen bonds via oxygen atoms. |

| Hydrogen Bond Donor Count | 0 guidechem.comalfa-chemistry.com | Inability to donate protons for hydrogen bonding. |

| Rotatable Bond Count | 21 guidechem.comalfa-chemistry.com | High degree of molecular and conformational flexibility. |

Environmental Fate, Ecotoxicology, and Degradation Pathways

Environmental Occurrence and Release Mechanisms

Primarily used as a plasticizer, triethylene glycol bis(2-ethylhexanoate) imparts flexibility and durability to polymers. guidechem.comhaihangindustry.com Its principal application is in the production of polyvinyl butyral (PVB) films, which are integral components of laminated safety glass used in automotive windshields and architectural applications. mdpi.comeastman.com

A significant release pathway for triethylene glycol bis(2-ethylhexanoate) into the environment is through the disposal and processing of automotive glass waste (AGW). mdpi.com Research has confirmed the presence of this plasticizer in AGW samples. mdpi.com Gas chromatography/mass spectrometry (GC/MS) analysis of extracts from two different types of AGW revealed the presence of triethylene glycol bis(2-ethylhexanoate). mdpi.com

The concentration of the compound was found to vary with the particle size of the glass waste. mdpi.com For one type of AGW (AGW1), the concentration ranged from 8.5 ng·kg⁻¹ to 13.3 ng·kg⁻¹, with no clear correlation to particle size, except for a noticeably lower value in the 0.4–0.63 mm fraction. mdpi.com In a second type (AGW2), the concentration generally decreased as the particle size increased. mdpi.com

| AGW Type | Particle Size (mm) | Concentration (ng·kg⁻¹) |

| AGW1 | 0.4 - 0.63 | 8.5 |

| AGW1 | 2 - 5 | 13.3 |

| AGW2 | < 0.1 | Higher Concentration |

| AGW2 | > 5 | Lower Concentration |

Table 1: Concentration of Triethylene Glycol Bis(2-ethylhexanoate) in Automotive Glass Waste Fractions. Data extracted from a study on geopolymers based on metakaolin and automotive glass waste. mdpi.com

Given its detection in waste streams, research has focused on monitoring and mitigating the environmental release of triethylene glycol bis(2-ethylhexanoate). Although not officially classified as toxic or environmentally dangerous, its release warrants monitoring due to its identification as a potential contact allergen. mdpi.comresearchgate.netresearchgate.net

One innovative control strategy involves the use of AGW as an aggregate in geopolymer composites. mdpi.com Studies have shown that incorporating AGW into a geopolymer matrix can reduce the release of triethylene glycol bis(2-ethylhexanoate). mdpi.com This reduction may be due to the incorporation of the organic substance into the geopolymer structure or its degradation within the alkaline environment of the matrix. mdpi.com

Hydrolytic Degradation Studies

Hydrolysis is a key chemical process that can break down triethylene glycol bis(2-ethylhexanoate) in the environment. This reaction involves the cleavage of the ester bonds in the molecule.

Under either acidic or basic conditions, triethylene glycol bis(2-ethylhexanoate) can undergo hydrolysis to yield its constituent components: triethylene glycol (TEG) and 2-ethylhexanoic acid (2-EHA). This breakdown is a crucial first step in the environmental degradation of the parent compound.

| Parent Compound | Hydrolysis Products |

| Triethylene glycol bis(2-ethylhexanoate) | Triethylene Glycol |

| 2-Ethylhexanoic Acid |

Table 2: Products of Hydrolytic Degradation.

2-Ethylhexanoic Acid (2-EHA): This substance is highly soluble in water and exists predominantly in its ionized form at typical environmental pH levels. canada.ca Based on empirical and modeled data, 2-EHA is not expected to persist in the environment. It biodegrades quickly in water, soil, and sediment, with a half-life likely much shorter than 182 days. canada.ca Due to its properties, it has a low potential to accumulate in the lipid tissues of organisms. canada.ca

Triethylene Glycol (TEG): TEG is miscible with water and mobile in soils. epa.gov It is stable to abiotic degradation processes like hydrolysis and photolysis. epa.gov However, it is susceptible to biodegradation, which is expected to occur rapidly in surface waters. epa.gov The oxidative degradation of TEG can lead to the formation of other compounds, including monoethylene glycol, diethylene glycol, formic acid, and acetic acid. ntnu.nocfrchemicals.com The rate of biodegradation is influenced by environmental conditions such as temperature. documentsdelivered.com

Contact Sensitization and Allergic Dermatitis Investigations

Triethylene glycol bis(2-ethylhexanoate) has been identified as a contact allergen in scientific literature. Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction that occurs after skin contact with a substance to which an individual has been previously sensitized. The clinical presentation of ACD typically manifests as eczema, characterized by redness, swelling, papules, and vesicles in the acute phase.

Research has identified triethylene glycol bis(2-ethylhexanoate) as a cause of allergic contact dermatitis through a specific case study. A middle-aged male patient presented with facial, scalp, and hand dermatitis. The dermatitis was linked to his spectacle frames, as he showed a strong allergic reaction to scrapings from the plastic material of the frames. nih.gov Allergic reactions to spectacle frames, while not common, can be caused by various components, including plasticizers, metals, dyes, and UV stabilizers. bfr-meal-studie.deilo.orgnist.govhealthvermont.gov The clinical features in such cases typically appear where the frames touch the skin, such as behind the ears or on the bridge of the nose. bfr-meal-studie.deilo.org

To pinpoint the specific allergen responsible for the patient's dermatitis, a comprehensive diagnostic process was undertaken. nih.gov Initially, standard patch tests with known spectacle frame chemicals yielded negative results. nih.govindustrialchemicals.gov.au The investigation then focused on the patient's own spectacle frames.

The methodology involved:

Extraction : A chemical extract was prepared from the temple arms of the spectacle frames. nih.govindustrialchemicals.gov.au

Analysis and Isolation : The extract was analyzed using gas chromatography-mass spectrometry (GC-MS), which detected a major low molecular weight compound. nih.govindustrialchemicals.gov.au This compound was subsequently isolated using semi-preparative high-performance liquid chromatography (HPLC) and definitively identified as triethylene glycol bis(2-ethylhexanoate). nih.govindustrialchemicals.gov.au

Confirmatory Patch Testing : The isolated and purified triethylene glycol bis(2-ethylhexanoate) was used for further patch testing on the patient. nih.gov A dilution series of the compound in ethanol was prepared to determine the concentration threshold for a reaction. nih.govindustrialchemicals.gov.au The patient showed a positive reaction down to a concentration of 0.03%. wikipedia.org

Control Group : To confirm that this was a specific allergic reaction and not a primary irritation, ten consecutive eczema patients were tested as controls; all tested negative to the compound. nih.govindustrialchemicals.gov.au

This systematic approach confirmed that triethylene glycol bis(2-ethylhexanoate) was the causative allergen. nih.govindustrialchemicals.gov.au

Table 1: Patch Test Results for Triethylene Glycol Bis(2-Ethylhexanoate) Dilution Series This table is interactive. You can sort and filter the data.

| Concentration in Ethanol | Patient Result |

|---|---|

| 1% | Positive |

| 0.3% | Positive |

| 0.1% | Positive |

| 0.03% | Positive |

| 0.01% | Negative |

| 0.003% | Negative |

| 0.001% | Negative |

Data sourced from a case study identifying the compound as a novel allergen. wikipedia.org

For a small chemical molecule like triethylene glycol bis(2-ethylhexanoate) to cause an allergic reaction, it must first bind to larger proteins in the skin to form a complex that the immune system can recognize. This process is known as haptenation. epa.gov

A proposed mechanism for triethylene glycol bis(2-ethylhexanoate) involves a nucleophilic acyl substitution reaction. researchgate.net In this mechanism, a nucleophilic group from a skin protein attacks one of the carbonyl groups of the ester. This results in the formation of a stable hapten-protein complex and the release of the triethylene glycol portion of the molecule, which is a stable leaving group. researchgate.net This hapten-protein complex is then recognized by the immune system, leading to the sensitization and subsequent allergic reaction observed in susceptible individuals. researchgate.net

The primary context for the identification of triethylene glycol bis(2-ethylhexanoate) as a contact allergen is its use in consumer products, specifically as a plasticizer in spectacle frames. nih.govindustrialchemicals.gov.au Plasticizers are additives used to increase the flexibility and durability of plastic materials. ilo.orgnist.gov

The investigation that identified this compound as an allergen was initiated because a patient had a reproducible allergic reaction to their plastic eyeglass frames but not to common allergens typically associated with them. nih.govindustrialchemicals.gov.au Chemical analysis of an extract from the frames conclusively identified triethylene glycol bis(2-ethylhexanoate) as the major compound and the culprit allergen. nih.govindustrialchemicals.gov.au This finding established the compound as a previously unreported contact allergen present in consumer plastics. nih.govindustrialchemicals.gov.au

Mammalian Toxicity and Ecotoxicological Profile

When triethylene glycol bis(2-ethylhexanoate) enters a biological system, it can undergo hydrolysis, breaking down into its constituent components: Triethylene Glycol (TEG) and 2-Ethylhexanoic Acid (2-EHA) . The toxicological profile is therefore related to these hydrolysis products.

Triethylene Glycol (TEG): The U.S. Environmental Protection Agency (EPA) has concluded that triethylene glycol has very low toxicity via oral, dermal, and inhalation routes. Studies on rats fed diets containing TEG or exposed to its vapor for extended periods showed no treatment-related toxic effects. Environmentally, TEG is miscible in water and is expected to biodegrade rapidly in surface waters.

2-Ethylhexanoic Acid (2-EHA): Studies in female Fischer 344 rats have provided insight into the absorption, distribution, and excretion of 2-EHA.

Absorption : 2-EHA is rapidly absorbed after oral administration, with maximum blood concentrations detected within 15 to 30 minutes. nih.gov Dermal absorption also occurs, though at a slower rate, with peak blood levels reached at 8 hours post-application. nih.gov The substance can be absorbed into the body through the skin, by inhalation, or by ingestion. ilo.org

Distribution : Following absorption in rats and mice, the highest concentrations of 2-EHA were found in the kidneys, liver, and blood. industrialchemicals.gov.au In studies on pregnant mice, the chemical was shown to cross the placenta and was detected in embryos at levels similar to those in the mother. industrialchemicals.gov.au

Excretion : Orally and dermally administered doses of 2-EHA are eliminated rapidly. nih.gov The primary route of excretion is through the urine, with the majority of the dose being eliminated within the first 24 hours. nih.gov In humans exposed to precursors of 2-EHA, oxidative and conjugated metabolites have been identified in the urine. industrialchemicals.gov.au The major urinary metabolites identified in rats include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. nih.gov

Table 2: Ecotoxicity Data for Triethylene Glycol Bis(2-Ethylhexanoate) This table is interactive. You can sort and filter the data.

| Species | Test Type | Result | Exposure Time |

|---|---|---|---|

| Pimephales promelas (fathead minnow) | LC50 | > 97 mg/L | 96 h |

| Daphnia magna (water flea) | EC50 | > 97 mg/L | 96 h |

| Desmodesmus subspicatus (algae) | EC50 | > 55.9 mg/L | 72 h |

| Pseudomonas putida (microorganisms) | EC10 | > 1.934 g/L | 5 h |

Data suggests low acute toxicity to aquatic organisms.

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthesis Routes with Reduced Environmental Footprint

Traditional synthesis of Triethylene glycol bis(2-ethylhexanoate) involves the condensation of 2-ethylhexanoic acid with triethylene glycol. google.com This process often requires multiple synthesis and purification steps, leading to potentially lower yields. google.comgoogle.com Emerging research focuses on more efficient and environmentally benign synthesis pathways, such as transesterification and process intensification.

A significant development is the use of a transesterification reaction between methyl-2-ethylhexanoate and triethylene glycol. google.comwipo.int This route is advantageous as methanol (B129727) is the sole byproduct, and its continuous removal via distillation can drive the reaction to completion, improving thermodynamic efficiency. google.com This approach alleviates the need for multiple synthesis steps and the direct use of 2-ethylhexanoic acid. google.com Various catalysts have been investigated for this process, highlighting a move towards more accessible and effective options. google.com

Another approach to sustainable production is through reactive distillation. A study demonstrated a novel process for producing Triethylene glycol di(2-ethylhexoate) using a sulfated zirconia catalyst in a reactive distillation column, showcasing a method for process intensification. dntb.gov.ua

Table 1: Catalysts Investigated for Sustainable Synthesis of Triethylene glycol bis(2-ethylhexanoate)

| Catalyst Type | Specific Examples | Synthesis Route | Reference |

|---|---|---|---|

| Carbonate Salts | Na₂CO₃, K₂CO₃, Cs₂CO₃, Rb₂CO₃ | Transesterification | google.comgoogle.com |

| Alkoxides | Sodium methoxide (B1231860) | Transesterification | google.comgoogle.com |

| Organometallics | Titanium isopropoxide | Transesterification | google.comgoogle.com |

| Titanates | Tetraisopropyl orthotitanate | Esterification | chemicalbook.com |

| Solid Acids | Sulfated Zirconia | Reactive Distillation | dntb.gov.ua |

Future research in this area will likely concentrate on developing reusable solid-acid catalysts to further simplify purification processes and minimize waste, as well as optimizing reaction conditions for energy efficiency and higher yields.

Advanced Material Science Applications and Novel Formulations

Triethylene glycol bis(2-ethylhexanoate) is a key plasticizer, particularly for polyvinyl butyral (PVB) interlayers used in automotive and architectural safety glass. google.comeastman.com Its low viscosity and color contribute to ease of compounding and excellent clarity in the final product. eastman.com It is also compatible with polyvinyl chloride (PVC), where it is often blended with other plasticizers like Dioctyl Phthalate (DOP) or Dioctyl Terephthalate (DOTP) to achieve optimal performance characteristics in plastisols. eastman.com

Beyond its primary role as a plasticizer in plastics, rubbers, and coatings, emerging research has explored its application in other advanced materials contexts. nordmann.globalguidechem.com One novel area of investigation is its use as a carrier in bulk liquid membranes (BLM) for the selective extraction of metal ions. alfa-chemistry.com Studies have shown its effectiveness in the carrier-facilitated extraction of alkali metal cations such as Na+, K+, and Li+ from aqueous solutions, demonstrating its potential in hydrometallurgy or environmental remediation. alfa-chemistry.com The extraction efficiency and selectivity were found to be dependent on the concentration of the ionophore and the specific salts being extracted. alfa-chemistry.com

Future work in material science could focus on:

Developing novel polymer blends and composites that leverage the unique properties of this plasticizer.

Investigating its use in advanced functional materials, such as flexible electronics or specialized coatings.

Exploring its potential as a solvent or additive in the production of cosmetics and pharmaceuticals. alfa-chemistry.com

Integrated Environmental Risk Assessment and Management Frameworks

An integrated approach to environmental risk assessment is crucial for understanding the potential impact of Triethylene glycol bis(2-ethylhexanoate). Current data indicates a relatively low environmental risk profile. It is not listed as a hazardous substance, priority pollutant, or toxic pollutant under the U.S. Clean Water Act. coleparmer.com It is readily biodegradable in surface waters and is mobile in soils. epa.gov

Ecotoxicity studies provide further insight into its environmental safety. The lethal concentration (LC50) and effective concentration (EC50) values for aquatic organisms are generally high, suggesting low acute toxicity.

Table 2: Ecotoxicity Data for Triethylene glycol bis(2-ethylhexanoate)

| Species | Test Type | Result | Exposure Time | Reference |

|---|---|---|---|---|

| Pimephales promelas (fathead minnow) | LC50 | > 97 mg/L | 96 h | chemicalbook.com |

| Daphnia magna (water flea) | EC50 | > 97 mg/L | 96 h | chemicalbook.com |

| Desmodesmus subspicatus (green algae) | EC50 | > 55.9 mg/L | 72 h | chemicalbook.com |

| Pseudomonas putida (bacterium) | EC10 (Respiration rate) | > 1.934 g/L | 5 h | chemicalbook.com |

Future research should aim to build a more comprehensive environmental risk profile by:

Conducting long-term environmental fate and transport studies to understand its behavior and potential for bioaccumulation.

Investigating the environmental degradation pathways and identifying any persistent metabolites.

Developing integrated models that combine exposure scenarios with ecotoxicity data to predict environmental risk under various use conditions.

Comprehensive Elucidation of Biological Interaction Mechanisms and Health Impacts

While generally considered to have low systemic toxicity, research has identified specific biological interactions of concern. epa.gov The most notable finding is its identification as a contact allergen. researchgate.net A study detailed a case where Triethylene glycol bis(2-ethylhexanoate) leaching from a spectacle frame caused an allergic reaction, confirmed through patch testing. researchgate.net The proposed mechanism involves nucleophilic acyl substitution, where the compound acts as a hapten, reacting with skin proteins to form a hapten-protein complex, which then elicits an immune response. researchgate.net

Currently, the broader biological interaction mechanisms are not fully understood. Research on structurally related compounds, such as triethyleneglycol-dimethacrylate (TEGDMA), has shown that they can penetrate cell membranes, interact with intracellular molecules like glutathione, and potentially cause DNA damage. nih.gov While these findings are not directly transferable, they suggest potential avenues for investigating the biological activity of Triethylene glycol bis(2-ethylhexanoate).

Future research priorities in this domain include:

In-depth studies on dermal penetration and sensitization potential to better understand the mechanisms of allergic contact dermatitis.

In vitro and in vivo toxicological studies to investigate potential cellular and molecular targets.

Metabolism studies to identify how the human body processes the compound and what metabolites are formed.

Assessing the potential for long-term health effects from chronic, low-level exposure.

Regulatory Science and Policy Implications for Chemical Safety and Sustainability

Regulatory science plays a critical role in ensuring that chemicals like Triethylene glycol bis(2-ethylhexanoate) are used safely. The compound is listed on major chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS) and the United States Toxic Substances Control Act (TSCA) inventory, which facilitates its regulation and monitoring. chemicalbook.com

Currently, there are no specific occupational exposure limits like OSHA Vacated PELs for this chemical. coleparmer.com However, the evolving landscape of chemical regulation suggests a future emphasis on a more proactive and comprehensive approach to safety and sustainability. europa.eu For example, the risk management approach for a similar compound, 2-ethylhexyl-2-ethylhexanoate, in Canada involved proposing its addition to the Cosmetic Ingredient Hotlist due to concerns about dermal exposure from certain products. canada.ca This type of regulatory action highlights the importance of use-pattern and exposure-based risk assessment.

Future directions for regulatory science and policy will likely involve:

Harmonizing classification and labeling requirements globally to ensure consistent communication of hazards.

Integrating new approach methodologies (NAMs), such as computational toxicology and high-throughput screening, to better predict potential health and environmental risks.

Developing robust lifecycle assessment frameworks that consider the environmental footprint from synthesis to disposal.

Promoting policies that encourage the adoption of sustainable synthesis routes and safer alternatives in product formulations.

Q & A

Q. What spectroscopic methods are recommended for characterizing TEG-EH, and how are they applied?

TEG-EH is characterized using infrared (IR) spectroscopy and solid-state nuclear magnetic resonance (NMR) . IR spectroscopy identifies ester carbonyl (C=O) stretching bands at ~1730 cm⁻¹ and ether (C-O-C) vibrations at ~1100 cm⁻¹, critical for confirming structural integrity . For dynamic analysis in polymer matrices, solid-state NMR differentiates rigid and soft domains in plasticized systems, such as poly(vinyl butyral) (PVB), by measuring spin-lattice relaxation times and activation energies (e.g., Ea = 20.2 kJ/mol for soft domains vs. 24.3 kJ/mol for rigid domains) .

Q. How can researchers determine the purity of TEG-EH, and what are common contaminants?

Purity (>90%) is assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . Contaminants may include unreacted 2-ethylhexanoic acid or residual triethylene glycol, detectable by retention time shifts or peaks in GC-MS. Cross-check with CAS 94-28-0 specifications (e.g., molecular formula C₂₂H₄₂O₆, MW 402.57) ensures consistency .

Q. What safety protocols are essential when handling TEG-EH in laboratory settings?